4-Chloro-6-((dimethylamino)methyl)picolinonitrile
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Overview
Description
4-Chloro-6-((dimethylamino)methyl)picolinonitrile is a versatile and highly sought-after compound in the field of chemical research and development. With its unique chemical structure, it has captured the attention of scientists and researchers across various fields, including pharmaceuticals, chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((dimethylamino)methyl)picolinonitrile typically involves the reaction of 4-chloro-6-formylpicolinonitrile with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((dimethylamino)methyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted picolinonitriles.
Oxidation Reactions: Formation of oxides or other oxidized derivatives.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
4-Chloro-6-((dimethylamino)methyl)picolinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-6-((dimethylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The nitrile group and the dimethylamino moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-((methylamino)methyl)picolinonitrile
- 4-Chloro-6-((ethylamino)methyl)picolinonitrile
- 4-Chloro-6-((dimethylamino)methyl)pyridine
Uniqueness
4-Chloro-6-((dimethylamino)methyl)picolinonitrile stands out due to its unique combination of a chloro group, a dimethylamino group, and a nitrile group on the picolinonitrile scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-6-[(dimethylamino)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10ClN3/c1-13(2)6-9-4-7(10)3-8(5-11)12-9/h3-4H,6H2,1-2H3 |
InChI Key |
ZETCZENSOLGRCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CC(=C1)Cl)C#N |
Origin of Product |
United States |
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